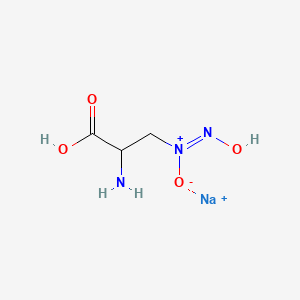![molecular formula C7F15SO2N(C2H5)CH2COOH<br>C11H8F15NO4S B13413310 Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- CAS No. 68957-63-1](/img/structure/B13413310.png)
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is a fluorinated organic compound known for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- typically involves the reaction of glycine with N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl] chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an amine derivative.
Substitution: The products vary depending on the nucleophile used but can include various substituted glycine derivatives.
Applications De Recherche Scientifique
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to improve reaction rates and yields.
Biology: Employed in studies involving cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for potential use in drug delivery systems due to its surfactant properties.
Mécanisme D'action
The mechanism of action of Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- involves its interaction with molecular targets such as lipid bilayers and proteins. The fluorinated tail of the compound interacts with hydrophobic regions, while the sulfonyl group interacts with hydrophilic regions. This dual interaction allows the compound to stabilize emulsions and improve the solubility of hydrophobic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N-[(heptadecafluorooctyl)sulfonyl]glycine
- N-Ethyl-N-[(nonafluorobutyl)sulfonyl]glycine
- N-Ethyl-N-[(tridecafluorohexyl)sulfonyl]glycine
Uniqueness
Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]- is unique due to its specific fluorinated tail length, which provides a balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective as a surfactant in various applications, offering superior chemical stability and surface activity compared to similar compounds .
Propriétés
Numéro CAS |
68957-63-1 |
|---|---|
Formule moléculaire |
C7F15SO2N(C2H5)CH2COOH C11H8F15NO4S |
Poids moléculaire |
535.23 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]acetic acid |
InChI |
InChI=1S/C11H8F15NO4S/c1-2-27(3-4(28)29)32(30,31)11(25,26)9(20,21)7(16,17)5(12,13)6(14,15)8(18,19)10(22,23)24/h2-3H2,1H3,(H,28,29) |
Clé InChI |
IOQHTIQMCISFKB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC(=O)O)S(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Cyclopropanamine, 1-[(3-fluorophenoxy)methyl]-N-methyl-](/img/structure/B13413264.png)



![n-Ethyl-n-[(nonafluorobutyl)sulfonyl]glycine](/img/structure/B13413282.png)

![[1,2,4]Triazolo[4,3-a]pyridin-7-ylboronic acid](/img/structure/B13413292.png)

![(E)-6-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5,6-dihydro-4-hydroxy-2H-pyran-2-one](/img/structure/B13413306.png)
